Pyr10

描述

It exhibits high specificity for TRPC3, with an IC₅₀ of 0.72 µM in carbachol-stimulated TRPC3-transfected HEK293 cells, while showing 18-fold selectivity over Orai1-mediated store-operated Ca²⁺ entry (SOCE; IC₅₀ = 13.08 µM) . This selectivity enables Pyr10 to distinguish between receptor-operated TRPC3 channels and STIM1/Orai1-mediated pathways, making it a critical tool for dissecting Ca²⁺-dependent cellular processes .

In vivo, this compound reduces myocardial fibrosis in hypertensive mice by inhibiting TRPC3-dependent fibroblast activation . It also modulates neuronal pacemaking in substantia nigra dopaminergic neurons and attenuates bladder overactivity by targeting TRPC3-NCX1 interactions . This compound’s molecular weight is 449.37 g/mol, and it is typically stored as a powder at -20°C or in solvent at -80°C for long-term stability .

准备方法

合成路线和反应条件

吡10 是通过一系列涉及吡唑衍生物的化学反应合成的。合成路线通常包括在碱如三乙胺存在下,3,5-双(三氟甲基)-1H-吡唑与 4-甲基苯磺酰氯反应。该反应在回流条件下进行,然后通过重结晶或色谱法纯化 .

工业生产方法

吡10 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及使用工业级试剂和溶剂,严格控制反应条件以确保高产率和纯度。最终产品经过严格的质量控制措施,包括高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱 .

化学反应分析

反应类型

吡10 会发生各种化学反应,包括:

氧化: 吡10 在特定条件下可以被氧化,形成相应的亚砜或砜。

还原: 吡10 的还原会导致胺类或其他还原衍生物的形成。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

主要产物

科学研究应用

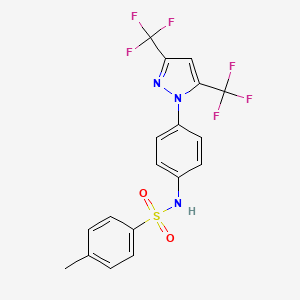

Structural Overview

Pyr10 is chemically described as N-[4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-4-methyl-benzenesulfonamide. Its unique structure allows it to selectively interact with TRPC3 channels, which are involved in various physiological processes such as calcium signaling. The compound's ability to discriminate between TRPC3 and Orai channels makes it a valuable asset in understanding cellular mechanisms.

Pharmacological Applications

-

Selective TRPC3 Inhibition :

- This compound exhibits an IC50 value of approximately 0.72 μM for TRPC3-mediated calcium entry, indicating its potency as a selective antagonist. It demonstrates an 18-fold selectivity over Orai-mediated store-operated calcium entry (SOCE) . This selectivity is crucial for dissecting the roles of different calcium entry pathways in various cell types.

-

Cellular Signaling Studies :

- The compound has been utilized to study the effects of calcium signaling on mast cell activation and other cellular responses. For instance, this compound's selective inhibition of TRPC3 channels allows researchers to investigate the specific contributions of these channels to mast cell degranulation and nuclear factor of activated T-cells (NFAT) activation .

-

Cardiac Research :

- This compound has shown effectiveness in inhibiting the proliferation of rat ventricular cardiac fibroblasts, suggesting potential applications in cardiac research and therapies targeting heart diseases . By modulating calcium influx through TRPC3 channels, this compound may influence cardiac remodeling processes.

Study 1: Discrimination Between Calcium Entry Pathways

Study 2: Impact on Mast Cell Activation

Comparative Analysis of Pyrazole Derivatives

The following table summarizes key characteristics and applications of selected pyrazole derivatives:

| Compound | Selectivity | IC50 (μM) | Primary Application |

|---|---|---|---|

| Pyr6 | Orai > TRPC | 0.02 | Inhibition of mast cell activation |

| This compound | TRPC > Orai | 0.72 | Selective inhibition of TRPC3; cardiac research |

| Pyr3 | Non-selective | Not specified | General Ca²⁺ entry inhibition |

作用机制

吡10 通过选择性抑制 TRPC3 通道发挥作用。它阻断由 TRPC3 介导的受体操作的钙内流 (ROCE),而对 STIM1/Orai1 介导的储存操作的钙内流 (SOCE) 则表现出较低的效力。这种选择性抑制是通过与 TRPC3 通道上的特定位点结合来实现的,阻止钙内流和随后的细胞反应 .

相似化合物的比较

Pyr3

- Target: TRPC3 and Orai1 (non-selective).

- Potency : EC₅₀ for TRPC3-mediated receptor-operated Ca²⁺ entry (ROCE) and SOCE are both 0.54 µM .

- Functional Differences : Unlike Pyr10, Pyr3 equally inhibits TRPC3 and Orai1, limiting its utility in pathway-specific studies. It also broadly suppresses mast cell activation, whereas this compound’s selective TRPC3 inhibition has minimal impact on mast cells .

- Applications : Used in early studies of TRPC3 but replaced by more selective analogs like this compound.

Pyr6

- Target : Orai1 (37-fold selective over TRPC3) .

- Potency : IC₅₀ for Orai1 = 0.54 µM; IC₅₀ for TRPC3 = 20 µM .

- Functional Differences : Pyr6’s Orai1 selectivity makes it ideal for studying SOCE, contrasting with this compound’s TRPC3 focus. It also inhibits mast cell activation more effectively than Pyr3 or this compound .

SKF-96365

GSK7975A

- Target : CRAC (Orai1) channel blocker .

- Functional Differences : Used to isolate TRPC3-mediated effects in AngII-induced Ca²⁺ signaling, complementary to this compound’s TRPC3 inhibition .

Data Tables

Table 1: Selectivity Profiles of Pyrazole Derivatives

| Compound | Target | IC₅₀ (TRPC3) | IC₅₀ (Orai1/SOCE) | Selectivity Ratio (TRPC3:Orai1) | Key Applications |

|---|---|---|---|---|---|

| This compound | TRPC3 | 0.72 µM | 13.08 µM | 1:18 | Fibrosis, neuronal pacemaking, apoptosis |

| Pyr3 | TRPC3/Orai1 | 0.54 µM | 0.54 µM | 1:1 | Early TRPC3/Orai1 studies |

| Pyr6 | Orai1 | 20 µM | 0.54 µM | 37:1 | SOCE-specific signaling |

Table 2: In Vivo Effects of TRPC3-Targeting Compounds

Key Research Findings

Selectivity Validation: this compound’s TRPC3 specificity is confirmed in TRPC3-knockout mice, where it fails to inhibit neuronal pacemaking or fibrosis .

Therapeutic Potential: In human coronary artery endothelial cells (HCAECs), this compound reduces ER stress-induced apoptosis by 50%, independent of UPR modulation .

Mechanistic Insights: this compound hyperpolarizes membrane potentials in dopaminergic neurons by blocking TRPC3-mediated Na⁺ leak currents, a effect absent in Orai1 inhibitors like GSK7975A .

生物活性

Pyr10 is a novel pyrazole derivative that has garnered attention for its selective inhibitory effects on transient receptor potential canonical 3 (TRPC3) channels. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and potential applications in pharmacology.

Overview of TRPC Channels

Transient receptor potential (TRP) channels are a family of ion channels critical for various physiological processes, including calcium (Ca) signaling. TRPC3, in particular, plays a significant role in mediating Ca entry in response to receptor activation and is implicated in numerous cellular functions such as mast cell degranulation and salivary gland function. Understanding the modulation of TRPC3 by compounds like this compound is essential for developing targeted therapies for conditions related to calcium dysregulation.

This compound has been characterized as a selective inhibitor of TRPC3 channels. Its mechanism involves blocking Ca entry mediated by these channels while having a lesser effect on store-operated Ca entry (SOCE) pathways mediated by Orai channels. Specifically, studies have shown that this compound exhibits an IC50 value of approximately 0.72 μM for TRPC3-mediated calcium entry, indicating its potency as a TRPC3 blocker .

Selectivity and Potency

Case Studies

- Mast Cell Activation : In studies assessing mast cell degranulation, this compound was shown to inhibit TRPC3-mediated Ca signaling without significantly impacting overall mast cell activation. This selectivity allows researchers to investigate the specific contributions of TRPC3 to immune responses without confounding effects from Orai-mediated pathways .

- Salivary Gland Function : A study involving TRPC3 knockout mice highlighted the critical role of this channel in salivary gland physiology. This compound's ability to inhibit TRPC3 activity may provide insights into therapeutic strategies for conditions like sialolithiasis, where dysregulated Ca signaling contributes to stone formation .

Data Tables

| Compound | Target | IC50 (μM) | Effect on Mast Cells | Effect on SOCE |

|---|---|---|---|---|

| This compound | TRPC3 | 0.72 | Inhibitory | Minimal |

| Pyr6 | Orai1 | 0.02 | Significant Inhibition | Strong |

Conclusion and Implications

This compound represents a valuable tool for pharmacological research aimed at understanding TRPC channel functions and their implications in various physiological and pathological processes. Its selective inhibition profile not only aids in distinguishing between different Ca entry mechanisms but also opens avenues for therapeutic interventions targeting conditions associated with aberrant Ca signaling.

As research continues to elucidate the roles of TRPC channels in health and disease, compounds like this compound will be instrumental in developing targeted therapies that can modulate these pathways effectively. Further studies are warranted to explore the full therapeutic potential and safety profile of this compound in clinical settings.

常见问题

Basic Research Questions

Q. What is the molecular mechanism of Pyr10, and how can researchers validate its TRPC3 selectivity in vitro?

this compound is a TRPC3-selective inhibitor with IC50 values of 0.72 µM (ROCE) and 13.08 µM (SOCE) in HEK293 and RBL-2H3 cells, respectively . To validate its selectivity:

- Use calcium imaging or patch-clamp electrophysiology in TRPC3-transfected vs. wild-type cells.

- Include controls for off-target effects (e.g., TRPC6/7 inhibitors) and measure dose-response curves.

- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design .

Q. How should researchers design initial experiments to assess this compound’s efficacy in cellular models?

- Experimental Design :

| Parameter | Recommendation |

|---|---|

| Cell Lines | Use HEK293 (transfected with YFP-TRPC3) and native RBL-2H3 . |

| Controls | Include vehicle (DMSO) and positive controls (e.g., GSK1702934A for TRPC3). |

| Assays | Measure intracellular Ca²⁺ flux via Fura-2 AM or Fluo-4 . |

- Ensure statistical rigor: Calculate sample size using power analysis (α = 0.05, power = 0.8) and report confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported IC50 values across studies?

Discrepancies may arise from differences in cell lines , assay conditions , or calcium measurement techniques . Methodological steps:

- Conduct a systematic review of protocols (e.g., agonist concentration, incubation time) .

- Use sensitivity analysis to identify variables impacting IC50 (e.g., temperature, transfection efficiency).

- Apply principal contradiction analysis to isolate dominant variables (e.g., cell type vs. assay method) .

Q. What strategies optimize this compound’s use in complex physiological models (e.g., in vivo vs. in vitro)?

- In Vivo Considerations :

| Factor | Guideline |

|---|---|

| Dosage | Calculate from in vitro IC50 (adjust for bioavailability and tissue penetration). |

| Pharmacokinetics | Monitor plasma half-life and metabolite interference via LC-MS/MS . |

- Validate target engagement using conditional TRPC3 knockout models and adhere to ARRIVE 2.0 guidelines for reproducibility .

Q. How can researchers refine hypotheses when this compound exhibits off-target effects in pathway analysis?

- Perform multi-omics profiling (e.g., RNA-seq, phosphoproteomics) to identify unintended pathways.

- Use PICOT Framework to redefine the research scope:

- P opulation: Specific cell/tissue type.

- I ntervention: this compound concentration adjusted for off-target thresholds.

- C omparison: Co-administration with TRPC3-negative controls.

- O utcome: Normalized Ca²⁺ flux or downstream signaling .

Methodological and Data Analysis Questions

Q. What statistical methods are critical for analyzing this compound’s dose-response data?

- Use nonlinear regression (e.g., Hill equation) to calculate IC50 and Hill coefficients.

- Report standard error of the mean (SEM) and effect sizes for inter-study comparisons .

- For small datasets, apply Bayesian hierarchical models to reduce overfitting .

Q. How should researchers address variability in this compound’s bioactivity across experimental replicates?

- Implement blinded analysis to minimize observer bias .

- Apply iterative qualitative coding (e.g., grounded theory) to categorize variability sources (e.g., technician skill, reagent lot) .

- Use mixed-effects models to account for random variables (e.g., plate-to-plate variation) .

Q. Ethical and Reporting Standards

Q. What ethical guidelines apply to preclinical studies using this compound?

属性

IUPAC Name |

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F6N3O2S/c1-11-2-8-14(9-3-11)30(28,29)26-12-4-6-13(7-5-12)27-16(18(22,23)24)10-15(25-27)17(19,20)21/h2-10,26H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVALMMCIOLXHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F6N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315323-00-2 | |

| Record name | 1315323-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。